5-Bromofuro[2,3-b]pyridine
CAS No.: 220957-39-1
Cat. No.: VC2032386
Molecular Formula: C7H4BrNO
Molecular Weight: 198.02 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromofuro[2,3-b]pyridine - 220957-39-1](/images/structure/VC2032386.png)
Specification
CAS No. | 220957-39-1 |
---|---|
Molecular Formula | C7H4BrNO |
Molecular Weight | 198.02 g/mol |
IUPAC Name | 5-bromofuro[2,3-b]pyridine |
Standard InChI | InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H |
Standard InChI Key | ILFJFOMSHYIUTA-UHFFFAOYSA-N |
SMILES | C1=COC2=NC=C(C=C21)Br |
Canonical SMILES | C1=COC2=NC=C(C=C21)Br |
Introduction
Chemical Identity and Structural Characteristics
5-Bromofuro[2,3-b]pyridine is a bicyclic heterocyclic compound that combines a pyridine ring with a furan ring. The bromine atom at the 5-position offers opportunities for further chemical modifications, particularly through cross-coupling reactions.
Chemical Identifiers and Properties
The compound's essential chemical identifiers and physical properties are summarized in Table 1:
Property | Value |
---|---|
Chemical Name | 5-Bromofuro[2,3-b]pyridine |
CAS Number | 220957-39-1 |
Molecular Formula | C₇H₄BrNO |
Molecular Weight | 198.02 g/mol |
SMILES | C1=COC2=NC=C(C=C21)Br |
InChI | InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H |
InChIKey | ILFJFOMSHYIUTA-UHFFFAOYSA-N |
Appearance | White to yellow crystalline solid |
Table 1: Chemical identifiers and properties of 5-Bromofuro[2,3-b]pyridine
Structural Features
The structure of 5-bromofuro[2,3-b]pyridine is characterized by a fused ring system where a furan ring is connected to a pyridine ring, with the oxygen atom of the furan adjacent to the nitrogen of the pyridine. This connectivity pattern creates a furo[2,3-b]pyridine scaffold. The bromine substituent at the 5-position provides a reactive site for various chemical transformations, particularly palladium-mediated cross-coupling reactions.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-bromofuro[2,3-b]pyridine, with recent advances focusing on more efficient and scalable methods.
Advanced Synthetic Approaches
More recently, researchers have developed a concise 4-step synthesis of furo[2,3-b]pyridines with handles in the 3- and 5-positions for palladium-mediated cross-coupling reactions. This synthetic route has been optimized to require only one purification step by column chromatography and is amenable to scale-up on a multi-gram scale .
The key steps in this modern synthetic approach include:
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Conversion of 2,5-dichloronicotinic acid to the tert-butyl ester
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A tandem SNAr-cyclization reaction using tert-butyl 2-hydroxyacetate
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TFA-mediated tert-butyl ester cleavage and decarboxylation
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Conversion of the resulting 3-hydroxy group to a triflate for further functionalization
Chemical Reactivity and Transformations
The reactivity of 5-bromofuro[2,3-b]pyridine is primarily dictated by the presence of the bromine substituent and the heterocyclic ring system.
Bromine Reactivity
Entry | Catalyst System | Conditions | Selectivity | Outcome |
---|---|---|---|---|
1 | Pd₂(dba)₃, PBu₃t | THF, KF, rt, 16h | Br | No reaction, SM recovered |
2 | Pd₂(dba)₃, PBu₃t | THF, KF, 70°C, 16h | Br | 37% yield at bromide |
3 | Pd₂(dba)₃, PBu₃t | PhMe, KF, 110°C, 16h | Br | 61% yield at bromide |
4 | Pd₂(dba)₃, PBu₃t | Dioxane, KF, 50°C, 16h | Br | 63% yield at bromide |
5 | PEPPSI-SiPr | THF, KF, rt, 16h | Br | No reaction, SM recovered |
6 | Pd(OAc)₂/PCy₃ | MeCN, KF, 70°C, 16h | OTf | 51% yield at triflate |
Table 2: Reaction conditions for selective functionalization of halogenated furopyridines
Applications in Medicinal Chemistry
The furo[2,3-b]pyridine framework, including 5-bromofuro[2,3-b]pyridine, has gained significant attention in medicinal chemistry due to its diverse biological activities.
Kinase Inhibitor Development
One of the primary applications of 5-bromofuro[2,3-b]pyridine is in the development of kinase inhibitors. The compound serves as an isosteric hinge binding replacement for the azaindole scaffold, which is commonly used in kinase inhibitor design. The furopyridine core allows for functionalization at the 3- and 5-positions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies .
Anticancer Activity
Recent research has explored the anticancer potential of furopyridine derivatives. For example, a study on benzofuro[2,3-b]pyridine derivatives demonstrated their cytotoxic activity against various cancer cell lines, including neuroblastoma, hepatocellular carcinoma, human oral epidermoid, cervical, and breast cancer cell lines .
The derivatives showed promising selectivity against cancer cells compared to normal cells, with one compound exhibiting a selectivity index (SI) greater than 71 against HeLa cancer cells, significantly outperforming the standard drug Doxorubicin (SI=6.7) .
Other Biological Activities
The furo[2,3-b]pyridine framework is known for various biological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Neurological applications
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Potential as enzyme inhibitors
These diverse biological activities make 5-bromofuro[2,3-b]pyridine and its derivatives attractive targets for drug discovery efforts .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 5-bromofuro[2,3-b]pyridine have been reported in the literature, each with unique properties and applications.
Key Derivatives
Some important derivatives include:
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5-Bromofuro[2,3-b]pyridine-2-carbaldehyde (CAS: 1299607-73-0): This derivative features a carbaldehyde functional group at the 2-position, which enhances its reactivity and potential for further functionalization .
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5-Bromofuro[2,3-b]pyridine-2-carboxylic acid: This compound contains a carboxylic acid functional group, offering opportunities for derivatization through esterification, amidation, and other transformations.
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5-bromo-2H,3H-furo[2,3-b]pyridin-3-one (CAS: 1256818-64-0): This derivative incorporates a ketone functionality in the furan ring, altering its electronic properties and reactivity patterns.
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5-Bromo-2-phenylfuro[2,3-b]pyridine (CAS: 431942-30-2): This compound features a phenyl substituent at the 2-position, potentially enhancing its interactions with biological targets through π-stacking and hydrophobic interactions .
Comparison with Pyrrolo Analogs
A structurally related but distinct compound is 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), also known as 5-bromo-7-azaindole. This compound replaces the oxygen in the five-membered ring with a nitrogen, resulting in different electronic properties and hydrogen-bonding capabilities .
Table 3 provides a comparison of key properties between 5-bromofuro[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine:
Property | 5-Bromofuro[2,3-b]pyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
---|---|---|
CAS Number | 220957-39-1 | 183208-35-7 |
Molecular Formula | C₇H₄BrNO | C₇H₅BrN₂ |
Molecular Weight | 198.02 g/mol | 197.04 g/mol |
Heteroatom in 5-membered ring | Oxygen | Nitrogen |
Hydrogen bonding capability | Acceptor only | Donor and acceptor |
Melting Point | Not reported | 178.0-182.0°C |
Table 3: Comparison of 5-bromofuro[2,3-b]pyridine and its pyrrolo analog
Future Research Directions
The versatility and reactivity of 5-bromofuro[2,3-b]pyridine position it as a valuable building block for future research in both synthetic organic chemistry and medicinal chemistry.
Synthetic Methodology Development
There remains significant potential for the development of more efficient and selective synthetic methods for the preparation and functionalization of 5-bromofuro[2,3-b]pyridine. Areas of interest include:
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Catalyst development for more selective cross-coupling reactions
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Direct C-H functionalization approaches
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Flow chemistry methods for continuous production
Medicinal Chemistry Applications
The biological activities associated with the furo[2,3-b]pyridine scaffold suggest several promising directions for medicinal chemistry research:
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Further exploration of 5-bromofuro[2,3-b]pyridine derivatives as kinase inhibitors
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Investigation of anticancer applications, particularly against resistant cell lines
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Development of targeted drug delivery systems incorporating furopyridine-based compounds
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Exploration of other therapeutic areas including antimicrobial and neurological applications
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